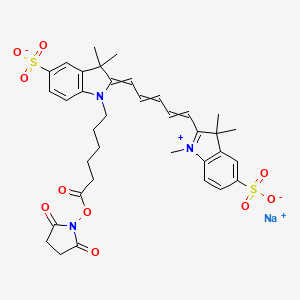

Sulfo-Cyanine 5 NHS Ester

Description

Overview of Cyanine (B1664457) Dyes in Life Sciences Research

Cyanine dyes are a class of synthetic organic dyes belonging to the polymethine group. creative-diagnostics.comwikipedia.org Their fundamental structure consists of two nitrogen atoms connected by a conjugated chain of carbon atoms. creative-diagnostics.comcambridge.org This extended π-conjugated system is responsible for their intense absorption and emission of light, a property that makes them exceptional fluorophores for biological studies. researchgate.net The length of the polymethine chain can be varied to tune the absorption and emission wavelengths, allowing for the creation of dyes that span the electromagnetic spectrum from the near-infrared to the ultraviolet. lumiprobe.com

In life sciences research, cyanine dyes are widely used for labeling a variety of biomolecules, including proteins, nucleic acids (DNA and RNA), and peptides. wikipedia.orgaxispharm.com This labeling enables the visualization, quantification, and tracking of these molecules in various biological contexts. revvity.com Common applications include fluorescence microscopy, flow cytometry, and in vivo imaging. axispharm.com The brightness and stability of cyanine dyes have made them advantageous replacements for more traditional fluorophores like fluorescein (B123965) and rhodamine. creative-diagnostics.com

Cyanine dyes can be broadly categorized into non-sulfonated and sulfonated forms. lumiprobe.com Non-sulfonated cyanines are soluble in organic solvents and require the use of a co-solvent for labeling reactions in aqueous environments. lumiprobe.com In contrast, sulfonated cyanine dyes, such as Sulfo-Cyanine 5 NHS Ester, contain one or more sulfonate groups, which significantly increases their water solubility. creative-diagnostics.com This property is particularly beneficial for labeling hydrophilic biomolecules and for applications in aqueous solutions where organic solvents might be detrimental. creative-diagnostics.comabcam.com

Significance of Far-Red Emitting Fluorophores in Biological Systems

Far-red emitting fluorophores, which typically have emission wavelengths between 650 and 750 nm, hold significant advantages for imaging in biological systems. nih.govnih.gov One of the primary benefits is the reduction of autofluorescence from endogenous molecules within cells and tissues, such as collagen and riboflavin, which tend to fluoresce in the blue to green regions of the spectrum. jacksonimmuno.com This leads to a higher signal-to-noise ratio and clearer images.

Furthermore, far-red light exhibits deeper tissue penetration compared to shorter wavelength light. nih.govjacksonimmuno.com This is because biological tissues scatter and absorb less light at longer wavelengths. nih.gov Specifically, the absorbance of hemoglobin drops significantly above 600 nm. nih.gov This characteristic makes far-red fluorophores particularly valuable for in vivo imaging in whole animals and for studying complex three-dimensional structures like organoids. nih.govjacksonimmuno.com

Another key advantage is the reduced phototoxicity associated with far-red light. nih.gov The lower energy of far-red light is less damaging to cells and tissues, which is crucial for long-term live-cell imaging studies. jacksonimmuno.com The development of far-red fluorescent proteins and dyes has been driven by the need for probes that can be excited by standard red lasers (633–640 nm) commonly found in flow cytometers and confocal microscopes. nih.gov

However, imaging in biological systems presents several challenges. These include the dynamic nature of biological events, the complexity of cellular and subcellular structures, and the need to overcome the diffraction limit of light for high-resolution imaging. arxiv.orgacs.orgmdpi.com Far-red fluorophores help to mitigate some of these challenges by providing better penetration and lower background, but researchers must still contend with issues like photobleaching and the need for highly sensitive detectors. jacksonimmuno.com

Role of this compound as a Core Research Tool

This compound is a prime example of a far-red emitting fluorophore that has become a core research tool. axispharm.com It is a water-soluble, amine-reactive dye, meaning the N-hydroxysuccinimide (NHS) ester group readily reacts with primary amine groups on molecules like proteins and peptides to form a stable amide bond. abcam.comaxispharm.com This water solubility is a key feature, as it allows for labeling reactions to be carried out in aqueous solutions without the need for organic co-solvents that could denature sensitive proteins. abcam.comantibodies.com

The spectral properties of this compound are well-suited for a variety of fluorescence-based applications. It has an excitation maximum of approximately 646 nm and an emission maximum of around 662 nm. axispharm.comantibodies.com These wavelengths fall squarely in the far-red region of the spectrum, providing the benefits of low autofluorescence and deep tissue penetration. nih.govjacksonimmuno.com

Due to these properties, this compound is widely used in techniques such as:

Fluorescence Microscopy: For imaging labeled proteins and other molecules within cells and tissues. axispharm.com

Flow Cytometry: For analyzing and sorting cells based on the fluorescence of labeled surface or intracellular proteins. axispharm.com

Protein and Peptide Labeling: For studying biomolecular interactions, localization, and dynamics. axispharm.com

In Vivo Imaging: For tracking labeled cells or molecules in living organisms. abcam.com

The versatility and reliability of this compound have made it a staple in many research laboratories, enabling a wide range of investigations into fundamental biological processes. It can be used as a direct replacement for other popular far-red dyes like Cy5® and Alexa Fluor® 647. axispharm.comantibodies.com

Interactive Data Tables

Table 1: Spectral Properties of this compound

| Property | Value | Reference |

| Excitation Maximum | ~646 nm | axispharm.comantibodies.com |

| Emission Maximum | ~662 nm | axispharm.comantibodies.com |

| Extinction Coefficient | 271,000 M⁻¹cm⁻¹ | antibodies.com |

| Fluorescence Quantum Yield | 0.28 | antibodies.com |

Table 2: Applications of this compound in Research

| Application | Description | Key Advantages | References |

| Fluorescence Microscopy | Imaging of amine-containing biomolecules in cells and tissues. | Far-red emission minimizes autofluorescence. | axispharm.com |

| Flow Cytometry | Multi-color analysis with minimal spectral overlap. | Bright fluorescence for sensitive detection. | axispharm.com |

| Protein & Peptide Labeling | Covalent labeling of proteins and peptides for functional studies. | Water solubility preserves native protein structure. | abcam.comaxispharm.com |

| In Vivo Imaging | Tracking labeled molecules or cells in living organisms. | Deep tissue penetration of far-red light. | abcam.com |

Properties

IUPAC Name |

sodium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H41N3O10S2.Na/c1-35(2)26-22-24(50(43,44)45)15-17-28(26)37(5)30(35)12-8-6-9-13-31-36(3,4)27-23-25(51(46,47)48)16-18-29(27)38(31)21-11-7-10-14-34(42)49-39-32(40)19-20-33(39)41;/h6,8-9,12-13,15-18,22-23H,7,10-11,14,19-21H2,1-5H3,(H-,43,44,45,46,47,48);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLBFAAZKFROET-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40N3NaO10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

761.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Synthetic Considerations for Sulfo Cyanine 5 Nhs Ester

Structural Basis for Reactivity and Water Solubility

The functionality of Sulfo-Cyanine 5 NHS ester is intrinsically linked to its molecular architecture. The structure is characterized by a polymethine chain connecting two indolenine rings, a feature that defines it as a cyanine (B1664457) dye. This extended π-conjugated system is the basis for its strong light absorption and fluorescence in the far-red region of the spectrum. axispharm.com

A key feature of this molecule is the presence of sulfonate (SO₃⁻) groups. These moieties significantly enhance the dye's water solubility, allowing for labeling reactions to be conducted in aqueous environments without the need for organic co-solvents. antibodies.comaxispharm.com This is particularly advantageous when working with proteins that may denature or have low solubility in the presence of organic solvents. ibiantech.commedkoo.com The charged sulfonate groups also serve to reduce the tendency of the dye molecules to aggregate, which can otherwise lead to fluorescence quenching. glenresearch.com

The reactivity of this compound is conferred by the N-hydroxysuccinimide ester group. The NHS ester is a highly efficient amine-reactive functional group. axispharm.com It readily reacts with primary and secondary amines, such as those found on the side chain of lysine (B10760008) residues in proteins or on amine-modified oligonucleotides, to form stable amide bonds. axispharm.comaxispharm.comresearchgate.net This reaction proceeds optimally at a slightly basic pH (typically 8.3-8.5), where the amine groups are deprotonated and thus more nucleophilic. acebiolab.com

| Feature | Description | Reference |

| Core Structure | Polymethine chain between two indolenine rings. | |

| Water Solubility | Enhanced by sulfonate (SO₃⁻) groups. | antibodies.comaxispharm.com |

| Reactivity | N-hydroxysuccinimide (NHS) ester group reacts with amines. | axispharm.com |

| Reaction pH | Optimal at pH 8.3-8.5 for amine reactivity. | acebiolab.com |

| Benefit of Sulfonation | Reduces aggregation and allows for labeling in aqueous solutions. | ibiantech.comglenresearch.com |

Synthetic Pathways and Derivatization Strategies

The synthesis of this compound and its derivatives involves a multi-step process that can be tailored to introduce various reactive functionalities.

Synthesis of Sulfo-Cyanine Backbone

The synthesis of the core sulfo-cyanine structure typically begins with the preparation of sulfonated indolenine precursors. glenresearch.comgoogle.com A common route involves the sulfonation of a starting keto-ethyl ester, followed by decarboxylation to yield a sulfonic acid-substituted indolenine. google.com This intermediate is then reacted with a suitable polymethine linker, often through condensation reactions, to form the characteristic cyanine dye backbone. google.com The length of the polymethine chain is a critical determinant of the dye's absorption and emission wavelengths. glpbio.com

Formation of N-Hydroxysuccinimide (NHS) Ester

To introduce the amine-reactive functionality, a carboxylic acid group is incorporated into the cyanine dye structure, often via an alkyl linker attached to one of the indolenine nitrogens. google.com This carboxylic acid-functionalized dye is then activated to form the NHS ester. This is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.netsmolecule.com The resulting NHS ester is then purified to remove byproducts and unreacted reagents. smolecule.com

Derivatization to Alternative Reactive Forms (e.g., Maleimide (B117702), Alkyne, Azide (B81097), Carboxylic Acid)

The versatility of the cyanine dye platform allows for the introduction of various other reactive groups to suit different conjugation strategies. By modifying the synthetic pathway, derivatives such as maleimides (for reaction with thiols), alkynes, and azides (for "click chemistry" reactions) can be produced. glpbio.cominterchim.fr For instance, an azide group can be introduced by reacting a suitable precursor with sodium azide. Similarly, a maleimide functionality can be incorporated to specifically target cysteine residues in proteins. glpbio.com The unactivated carboxylic acid form of the dye is also available and serves as a non-reactive control or for custom conjugation chemistries. lumiprobe.com

| Reactive Group | Target Functionality | Common Application | Reference |

| NHS Ester | Primary Amines | Protein/Peptide Labeling | axispharm.com |

| Maleimide | Thiols (e.g., Cysteine) | Site-specific Protein Labeling | glpbio.com |

| Alkyne | Azides | Click Chemistry | interchim.fr |

| Azide | Alkynes | Click Chemistry | |

| Carboxylic Acid | - | Control, Custom Conjugation | lumiprobe.com |

Production of Bifunctional Sulfo-Cyanine 5 NHS Esters for Cross-Conjugation

For more advanced labeling applications, such as cross-conjugation, bifunctional versions of Sulfo-Cyanine 5 are available. These molecules possess two reactive groups. A common example is the Sulfo-Cyanine 5 bis-NHS ester, which has an NHS ester at both ends of the molecule, allowing for the cross-linking of two amine-containing molecules. lumiprobe.combroadpharm.comhodoodo.com Another example is a heterobifunctional dye containing both an NHS ester and a terminal alkyne, enabling sequential or orthogonal conjugation to different molecules. sapphirebioscience.com

Purity Assessment and Characterization Techniques

Ensuring the purity and identity of this compound is crucial for reliable and reproducible labeling results. A combination of analytical techniques is employed for this purpose.

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of the dye. ibiantech.comlunanano.ca It separates the desired product from starting materials, byproducts, and any hydrolyzed or degraded dye. Mass spectrometry (MS), often coupled with HPLC (HPLC-MS), is used to confirm the molecular weight of the compound, verifying its identity. ibiantech.comlunanano.cabohrium.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR), provides detailed structural information, confirming the arrangement of atoms within the molecule. ibiantech.comlunanano.cauniver.kharkov.ua UV-Visible spectroscopy is used to determine the absorption maximum and extinction coefficient, which are characteristic properties of the dye and essential for quantifying its concentration. univer.kharkov.uarsc.org Fluorescence spectroscopy is employed to measure the emission maximum and fluorescence quantum yield. univer.kharkov.uarsc.org

| Technique | Purpose | Reference |

| HPLC | Purity Assessment | ibiantech.comlunanano.ca |

| Mass Spectrometry | Molecular Weight Confirmation | ibiantech.comlunanano.cabohrium.com |

| ¹H NMR | Structural Elucidation | ibiantech.comlunanano.cauniver.kharkov.ua |

| UV-Visible Spectroscopy | Absorption Properties | univer.kharkov.uarsc.org |

| Fluorescence Spectroscopy | Emission Properties | univer.kharkov.uarsc.org |

Spectroscopic and Photophysical Principles Relevant to Research Applications

Far-Red Emission Characteristics in Biological Research

Sulfo-Cyanine 5 NHS Ester exhibits excitation and emission maxima in the far-red region of the electromagnetic spectrum, typically around 646 nm and 662 nm, respectively. axispharm.comlumiprobe.com This characteristic is particularly advantageous for biological research for several reasons. Firstly, cellular and tissue components exhibit lower autofluorescence in the far-red and near-infrared (NIR) regions, leading to a higher signal-to-noise ratio and improved sensitivity in imaging experiments. lumiprobe.com This reduced background fluorescence is crucial for detecting low-abundance targets and for applications such as in vivo imaging. lumiprobe.com

The far-red emission of Sulfo-Cyanine 5 also allows for deeper tissue penetration of both the excitation and emission light, which is beneficial for imaging thicker specimens and for in vivo studies. nih.gov Furthermore, the spectral properties of Sulfo-Cyanine 5 are compatible with standard Cy5 filter sets found on many common fluorescence imaging instruments, including microscopes and flow cytometers, making it a readily adaptable tool for a wide range of research laboratories. axispharm.com

Photostability and Fluorescence Quantum Yield in Varied Research Environments

Sulfo-Cyanine 5 is recognized for its good photostability, which is a critical attribute for fluorescence-based research applications that require prolonged or intense light exposure, such as time-lapse imaging and single-molecule studies. lumiprobe.comaatbio.com The sulfonated nature of the dye contributes to its high water solubility and reduces the tendency for aggregation, which can otherwise lead to fluorescence quenching and diminished performance. glenresearch.comapexbt.com

The fluorescence quantum yield of Sulfo-Cyanine 5 is reported to be in the range of 0.2 to 0.28, indicating that it efficiently converts absorbed light into emitted fluorescence. lumiprobe.comaatbio.comrndsystems.com This high quantum yield, combined with a very high molar extinction coefficient (around 250,000 to 271,000 M⁻¹cm⁻¹), results in a bright fluorescent probe. lumiprobe.comrndsystems.com The brightness and photostability of Sulfo-Cyanine 5 conjugates contribute to robust and reliable detection in various research settings. lumiprobe.comaatbio.com It is also noted to be tolerant to a wide pH range and the presence of DMSO, further expanding its utility in diverse experimental conditions. aatbio.com

| Property | Value | Source |

|---|---|---|

| Excitation Maximum (λex) | ~646 - 651 nm | axispharm.comlumiprobe.comaatbio.com |

| Emission Maximum (λem) | ~662 - 670 nm | axispharm.comlumiprobe.comresearchgate.net |

| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 M⁻¹cm⁻¹ | lumiprobe.comrndsystems.com |

| Fluorescence Quantum Yield (Φ) | 0.2 - 0.28 | lumiprobe.comaatbio.comrndsystems.com |

Spectral Overlap Considerations for Multiplexed Assays

The distinct spectral characteristics of Sulfo-Cyanine 5 in the far-red region make it a suitable candidate for multiplexed assays, where multiple fluorescent probes are used simultaneously to detect different targets. axispharm.com Its emission is well-separated from commonly used fluorophores that emit in the blue, green, and yellow regions of the spectrum, minimizing spectral bleed-through and the need for complex spectral unmixing algorithms. thermofisher.com

For instance, Sulfo-Cyanine 5 can be paired with dyes like Fluorescein (B123965) (FITC) or Alexa Fluor 488 in multi-color flow cytometry and fluorescence microscopy. thermofisher.comaatbio.com However, when considering other far-red dyes for multiplexing, careful evaluation of spectral overlap is necessary. While its emission is distinct from many fluorophores, there is significant spectral overlap with other cyanine (B1664457) dyes such as Cy5.5, which can be exploited for applications like Förster Resonance Energy Transfer (FRET). nih.govd-nb.info In FRET-based assays, Sulfo-Cyanine 5 can act as a donor for an acceptor dye with an appropriate overlapping absorption spectrum. nih.gov For applications where distinct signals are required, it is crucial to select fluorophores with minimal spectral overlap to ensure accurate data interpretation.

Influence of Environmental Factors (e.g., pH) on Fluorescence Performance in Research Contexts

A key advantage of Sulfo-Cyanine 5 is the relative insensitivity of its fluorescence to changes in pH over a broad, biologically relevant range (pH 3-10). aatbio.comaatbio.com This stability is crucial for quantitative applications where fluctuations in the local pH environment, such as within cellular compartments like endosomes and lysosomes, could otherwise lead to artifacts in fluorescence measurements. nih.gov Experimental data has shown that the fluorescence intensity of Sulfo-Cyanine 5 remains nearly constant across a range of pH values from acidic to basic. lumiprobe.com This contrasts with some other classes of fluorescent dyes whose fluorescence can be significantly quenched or enhanced by changes in pH. lumiprobe.com The pH-insensitivity of Sulfo-Cyanine 5 ensures more reliable and reproducible results in a variety of biological research contexts. glenresearch.com

Bioconjugation Strategies Utilizing Sulfo Cyanine 5 Nhs Ester

Amine-Reactive Conjugation Mechanisms

The primary mechanism of action for Sulfo-Cyanine 5 NHS ester involves the reaction of its N-hydroxysuccinimide ester group with primary amino groups (-NH2). axispharm.combroadpharm.comthermofisher.com This reaction, which is highly efficient at neutral to slightly basic pH, results in the formation of a stable amide bond, covalently linking the cyanine (B1664457) dye to the target biomolecule. broadpharm.comthermofisher.com The process releases N-hydroxysuccinimide as a byproduct. thermofisher.com

Reaction with Primary Amines on Proteins and Peptides

This compound is extensively used for labeling proteins and peptides. lumiprobe.commedchemexpress.commedchemexpress.eu The primary targets for this reaction are the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of the polypeptide chain. broadpharm.comlumiprobe.com This labeling strategy allows for the attachment of the fluorescent dye to proteins, enabling their detection and tracking in various biological assays. axispharm.com The reaction is typically carried out in a buffer at a pH between 8.0 and 9.0 to ensure the amino groups are deprotonated and thus, nucleophilic. aatbio.comacebiolab.com

The efficiency of the conjugation can be influenced by the protein's purity. aatbio.com The presence of other primary amine-containing molecules, such as Tris or glycine (B1666218) in the buffer, can compete with the target protein for the dye, reducing the labeling efficiency. medchemexpress.commedchemexpress.com Therefore, it is often recommended to perform dialysis or use a spin column to remove these interfering substances before initiating the conjugation reaction. aatbio.comaatbio.com

Labeling of Amine-Modified Oligonucleotides and Nucleic Acids

In addition to proteins, this compound is also a valuable tool for labeling amine-modified oligonucleotides and other nucleic acids. lumiprobe.comacebiolab.combroadpharm.com Synthetic oligonucleotides can be synthesized with a primary amine group at either the 5' or 3' terminus, or internally. This amine group then serves as a reactive handle for conjugation with the this compound. The resulting fluorescently labeled oligonucleotides are crucial for a variety of applications, including DNA sequencing, fluorescence in situ hybridization (FISH), and microarray analysis. The reaction conditions are similar to those for protein labeling, requiring a slightly alkaline pH to facilitate the reaction between the NHS ester and the primary amine. glenresearch.com

Considerations for Aqueous Bioconjugation

The enhanced water solubility of this compound, due to its sulfonate groups, is a significant advantage for bioconjugation reactions performed in aqueous buffers. axispharm.comapexbt.comantibodies.com This property minimizes the need for organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can be detrimental to the structure and function of sensitive biomolecules such as proteins. lumiprobe.commedkoo.comacebiolab.com

However, the stability of the NHS ester is a critical factor in aqueous solutions. NHS esters are susceptible to hydrolysis, a competing reaction that increases with pH. acebiolab.comthermofisher.com At a pH of 7, the half-life of an NHS ester can be several hours, but this decreases significantly to minutes at a pH of 8.6. thermofisher.com Therefore, it is crucial to prepare the dye solution immediately before use and to carefully control the pH of the reaction mixture to maximize the efficiency of the conjugation to the amine-containing biomolecule over hydrolysis. aatbio.comacebiolab.com

| Parameter | Consideration | Rationale |

|---|---|---|

| Solubility | Highly water-soluble due to sulfonate groups. axispharm.comapexbt.comantibodies.com | Eliminates the need for organic co-solvents that can denature sensitive biomolecules. lumiprobe.commedkoo.comacebiolab.com |

| NHS Ester Stability | Susceptible to hydrolysis, which is pH-dependent. acebiolab.comthermofisher.com | Hydrolysis competes with the desired amine reaction, reducing labeling efficiency. acebiolab.com |

| pH | Optimal reaction pH is typically between 7.2 and 9.0. thermofisher.com | Balances the need for deprotonated amines for reaction and minimizing NHS ester hydrolysis. acebiolab.comthermofisher.com |

| Buffer Composition | Avoid primary amine-containing buffers (e.g., Tris, glycine). medchemexpress.commedchemexpress.com | These buffers will compete with the target biomolecule for the dye. medchemexpress.com |

Optimization of Conjugation Parameters for Research Applications

To achieve reproducible and efficient labeling of biomolecules with this compound, it is essential to optimize several key reaction parameters.

Dye-to-Biomolecule Molar Ratio Determination

The molar ratio of this compound to the biomolecule is a critical parameter that influences the degree of labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule. aatbio.com An insufficient amount of dye will result in a low DOL and consequently, a weak fluorescent signal. Conversely, an excessive amount of dye can lead to over-labeling, which may cause fluorescence quenching due to dye-dye interactions or interfere with the biological activity of the labeled molecule. aatbio.com

For many applications, a starting molar excess of the dye is recommended, often in the range of 5 to 20 times the concentration of the biomolecule. medchemexpress.comaatbio.com However, the optimal ratio is highly dependent on the specific biomolecule and the desired application, and therefore, it often needs to be determined empirically. aatbio.comaatbio.com A common approach is to perform a series of labeling reactions with varying dye-to-biomolecule molar ratios and then determine the DOL for each conjugate to identify the optimal condition. aatbio.com For antibodies, a DOL of 2 to 10 is often recommended. aatbio.com

Buffer Selection and pH Control for Optimal Reactivity

The choice of buffer and the precise control of its pH are paramount for successful conjugation. acebiolab.com The reaction between the NHS ester and the primary amine is strongly pH-dependent. acebiolab.com At acidic pH, the amino groups are protonated, rendering them non-nucleophilic and thus unreactive. acebiolab.com As the pH increases, the amino groups become deprotonated, increasing their reactivity towards the NHS ester. acebiolab.com However, at high pH, the rate of hydrolysis of the NHS ester also increases, which can significantly reduce the labeling efficiency. acebiolab.comthermofisher.com

The optimal pH for the reaction is typically in the range of 8.0 to 9.0. aatbio.comacebiolab.com Buffers such as sodium bicarbonate or phosphate (B84403) buffer at the appropriate pH are commonly used. aatbio.comacebiolab.com It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target biomolecule for the dye. medchemexpress.commedchemexpress.com

| Parameter | Recommended Range/Condition | Rationale |

|---|---|---|

| Dye-to-Biomolecule Molar Ratio | Start with a 5:1 to 20:1 molar excess of dye. medchemexpress.comaatbio.com | To achieve an optimal degree of labeling without causing quenching or loss of biological activity. aatbio.comaatbio.com |

| Optimal pH | 8.0 - 9.0. aatbio.comacebiolab.com | Ensures deprotonation of amines for reactivity while minimizing hydrolysis of the NHS ester. acebiolab.comthermofisher.com |

| Recommended Buffers | Sodium bicarbonate, phosphate buffer. aatbio.comacebiolab.com | Provide the necessary pH environment without interfering with the reaction. |

| Buffers to Avoid | Tris, glycine, and other primary amine-containing buffers. medchemexpress.commedchemexpress.com | These buffers contain primary amines that will compete with the target biomolecule for the dye. medchemexpress.com |

Purification of Conjugates for Research Integrity

The purification of biomolecules following conjugation with this compound is a critical step to ensure the integrity and reliability of downstream research applications. The primary goal of purification is to remove unconjugated dye and any reaction byproducts, which can interfere with assays and lead to inaccurate results. Several methods are commonly employed for the purification of dye-protein conjugates, with the choice of technique depending on the specific characteristics of the biomolecule and the desired level of purity.

Common Purification Techniques:

Size Exclusion Chromatography (SEC): This is a widely used method for separating the labeled protein from the free, unconjugated dye based on molecular size. A common example is the use of a Sephadex G-25 column. aatbio.comaatbio.com The reaction mixture is loaded onto the column, and as the sample passes through, the larger dye-protein conjugates elute first, while the smaller, unconjugated dye molecules are retained longer, allowing for their effective separation. aatbio.comaatbio.com The fractions containing the desired conjugate are then collected. aatbio.comaatbio.com

Dialysis: This technique is suitable for removing small molecules like unconjugated dye from a solution of larger biomolecules. The conjugate solution is placed in a dialysis bag with a specific molecular weight cutoff and dialyzed against a buffer. The small dye molecules pass through the pores of the membrane, while the larger labeled proteins are retained. This method is particularly useful when the protein solution also contains salts or other small molecule contaminants that need to be removed. aatbio.com

High-Performance Liquid Chromatography (HPLC): For applications requiring a high degree of purity, reversed-phase or size-exclusion HPLC can be employed. This method offers high resolution and can effectively separate conjugates with different dye-to-protein ratios.

Precipitation: In some cases, precipitation with organic solvents like ethanol (B145695) or acetone (B3395972) can be used to separate the labeled protein or nucleic acid from the reaction mixture. acebiolab.com

The selection of the purification method is crucial and should be tailored to the specific biomolecule and the intended application of the conjugate. For instance, for proteins that are sensitive to organic solvents, aqueous-based methods like SEC or dialysis are preferred. lumiprobe.comantibodies.commedkoo.comglpbio.com The purity of the final conjugate can be assessed by techniques such as spectrophotometry, where the absorbance at 280 nm (for protein) and ~646 nm (for Sulfo-Cyanine 5) are measured to determine the degree of labeling. aatbio.com

Table 1: Comparison of Purification Methods for this compound Conjugates

| Purification Method | Principle | Advantages | Disadvantages |

| Size Exclusion Chromatography (e.g., Sephadex G-25) | Separation based on molecular size. aatbio.comaatbio.com | Relatively fast, good for removing unconjugated dye. aatbio.comaatbio.com | May not separate conjugates with different dye-to-protein ratios effectively. |

| Dialysis | Separation based on molecular weight cutoff. aatbio.com | Gentle method, removes small molecule contaminants. aatbio.com | Can be time-consuming. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on size or hydrophobicity. | High purity, can separate different labeling ratios. | Requires specialized equipment and expertise. |

| Precipitation | Differential solubility in organic solvents. acebiolab.com | Simple and quick. acebiolab.com | May cause protein denaturation. acebiolab.com |

Site-Specific Labeling Methodologies with Modified Sulfo-Cyanine 5 NHS Esters

While traditional NHS ester chemistry targets primary amines, leading to potentially random labeling on the surface of a protein, there is a growing interest in developing methods for site-specific labeling. researchgate.net This approach offers precise control over the location of the fluorescent tag, which is crucial for studies where the orientation or function of the labeled biomolecule is important.

One innovative strategy involves the conversion of the this compound into a more selective labeling reagent. A notable example is the use of 2-mercaptoethanesulfonic acid sodium salt (MESNA) to transform the NHS ester into a thioester. researchgate.net This thioester derivative can then selectively react with an N-terminal cysteine residue on a protein. researchgate.net This method provides a "one-pot" two-step reaction that allows for the site-specific labeling of proteins that have been engineered to contain an N-terminal cysteine. nih.gov

This technique has been successfully demonstrated with proteins like USP7 and WWP2, showcasing its versatility even with large proteins and potentially reactive dyes like Sulfo-Cyanine 5. nih.gov The ability to achieve site-specific labeling opens up new possibilities for a wide range of applications, including single-molecule fluorescence studies and detailed analyses of protein-protein interactions. nih.gov

Another approach to achieving specificity is through the use of membrane-impermeable dyes like the sulfonated form of Cyanine 5 NHS ester to selectively label cell surface proteins in living cells. nih.gov This strategy is valuable for studying the dynamics of cell surface proteins and their cleavage and release from the cell. nih.gov

The development of these site-specific labeling methodologies represents a significant advancement in the field of bioconjugation, providing researchers with powerful tools to create precisely labeled biomolecules for sophisticated research applications.

Advanced Methodologies and Research Applications

Fluorescence Microscopy and Imaging Techniques

The exceptional spectral properties of Sulfo-Cy5 NHS ester make it a versatile fluorophore for a range of fluorescence microscopy and imaging techniques. axispharm.comlumiprobe.com It can be used as a replacement for other popular dyes like Cy5® and Alexa Fluor 647. axispharm.comantibodies.com

High-Contrast Imaging of Cellular and Subcellular Structures

Sulfo-Cy5 NHS ester is extensively used for high-contrast imaging of both cellular and subcellular structures. axispharm.comnih.gov The NHS ester functional group facilitates the straightforward conjugation of the dye to primary amines, such as the lysine (B10760008) residues found on antibodies and amine-modified oligonucleotides. aatbio.comacebiolab.com This allows for the specific labeling and subsequent visualization of various cellular components. The dye's emission in the far-red spectrum minimizes autofluorescence from biological samples, resulting in images with a high signal-to-noise ratio.

Recent research has demonstrated the utility of NHS-ester-based amine crosslinking for the uniform and high-density labeling of live mammalian cell surface proteins. nih.gov This technique enables the detailed visualization of complex membrane topologies and dynamic cellular interactions. nih.gov For instance, studies have utilized Sulfo-Cy5 NHS ester to label dendritic cells and T cells to investigate membrane protein accumulation at cell-cell contacts and the formation of tunneling nanotubes that facilitate intercellular communication. nih.gov

Confocal Microscopy Applications in Biological Research

In the realm of biological research, Sulfo-Cy5 NHS ester is a popular choice for confocal microscopy. rndsystems.combio-techne.com This technique allows for the acquisition of high-resolution, optically sectioned images from within a thick specimen, effectively reducing out-of-focus blur. The bright and stable fluorescence of Sulfo-Cy5 is well-suited for the laser excitation sources commonly used in confocal microscopes, such as the 633 nm or 647 nm laser lines. rndsystems.comnih.gov

Researchers have successfully employed Sulfo-Cy5 NHS ester in confocal microscopy to study a variety of biological processes. For example, it has been used to label target proteins to observe their localization and interactions within the cell, with the clear boundaries provided by the dye aiding in the study of protein-protein interactions. Furthermore, cyanine-labeled RNA has demonstrated excellent performance in applications like fluorescence confocal microscopy, enabling deeper insights into the expression and localization of RNA molecules.

Super-Resolution and Two-Photon Microscopy Studies

The application of Sulfo-Cy5 extends to advanced imaging techniques like super-resolution and two-photon microscopy. lumiprobe.com Super-resolution microscopy, which bypasses the diffraction limit of light, allows for the visualization of cellular structures with unprecedented detail. Sulfo-Cyanine5 is a dye of choice for STochastic Optical Reconstruction Microscopy (STORM), a super-resolution technique, due to its ability to blink upon intense laser irradiation in the presence of thiols. lumiprobe.com

Two-photon microscopy, another advanced imaging modality, utilizes the near-infrared excitation of fluorophores, which allows for deeper tissue penetration and reduced phototoxicity. The spectral properties of cyanine (B1664457) dyes, including Sulfo-Cy5, make them suitable for such applications, enabling researchers to observe the behavior of labeled molecules at the single-molecule level within living tissues.

Non-Invasive In Vivo Imaging in Animal Models for Research

Sulfo-Cy5 NHS ester and its longer-wavelength analog, Sulfo-Cyanine5.5 NHS ester, are highly valuable for non-invasive in vivo imaging in animal models. axispharm.comlumiprobe.comantibodies.com The emission of these dyes in the near-infrared (NIR) window allows for deep tissue penetration with minimal background autofluorescence, making them ideal for whole-animal imaging. axispharm.comaxispharm.comtargetmol.com

In one study, a peptide labeled with Sulfo-Cy5.5 NHS ester was used for near-infrared fluorescence imaging to delineate the boundaries of orthotopic glioblastomas in mice. snmjournals.org The probe demonstrated excellent tumor-to-muscle ratios and allowed for clear visualization of the tumor. snmjournals.org Similarly, Sulfo-Cy5 labeled nanoparticles have been used to study their biodistribution in mouse models of colorectal cancer and lymphoma by measuring the emitted fluorescence from ex vivo tissue sections. nih.gov These studies highlight the power of Sulfo-Cyanine dyes for diagnostic purposes and for guiding surgical interventions in preclinical research. snmjournals.org

| Application | Imaging Technique | Key Findings |

| Cellular Imaging | High-Contrast Fluorescence Microscopy | Uniform, high-density labeling of live cell surface proteins, enabling visualization of membrane topology and cell-cell interactions. nih.gov |

| Subcellular Imaging | Confocal Microscopy | Precise labeling of target proteins with clear boundaries, facilitating the study of protein-protein interactions. |

| Super-Resolution Studies | STORM | The blinking properties of Sulfo-Cyanine5 make it a preferred dye for super-resolution imaging. lumiprobe.com |

| In Vivo Tumor Imaging | Near-Infrared (NIR) Fluorescence Imaging | Successful delineation of glioblastoma boundaries in mouse models with high tumor-to-muscle ratios. snmjournals.org |

| Nanoparticle Tracking | In Vivo Imaging | Visualization and quantification of the biodistribution of labeled nanoparticles in various organs. nih.gov |

Flow Cytometry and Cell Sorting Methodologies

Sulfo-Cy5 NHS ester is a widely utilized reagent in flow cytometry and fluorescence-activated cell sorting (FACS). axispharm.comlumiprobe.comaatbio.combio-techne.com Its bright, far-red fluorescence provides a distinct signal that allows for precise cell sorting and analysis with minimal spectral overlap with other commonly used fluorophores. axispharm.comaxispharm.com

The NHS ester chemistry allows for the covalent labeling of primary amines on the surface of cells or on antibodies used for immunophenotyping. aatbio.com For example, Sulfo-Cy5 can be conjugated to antibodies specific for cell surface markers (e.g., CD antigens) to identify and sort specific cell populations from a heterogeneous mixture. aatbio.com The water-soluble nature of Sulfo-Cy5 is advantageous in these applications as it allows for labeling in aqueous buffers, preserving the integrity of the cells. antibodies.comapexbt.com

Förster Resonance Energy Transfer (FRET) Applications in Biomolecular Interaction Studies

Sulfo-Cy5 NHS ester is a valuable tool for studying biomolecular interactions using Förster Resonance Energy Transfer (FRET). researchgate.net FRET is a mechanism describing energy transfer between two light-sensitive molecules (a donor and an acceptor fluorophore) and is highly dependent on the distance between them, typically in the range of 1-10 nanometers.

In FRET-based assays, Sulfo-Cy5 often serves as the acceptor fluorophore when paired with a suitable donor, such as Sulfo-Cy3. d-nb.info The spectral overlap between the emission of the donor and the excitation of the acceptor allows for efficient energy transfer when the two molecules are in close proximity, indicating a molecular interaction. For example, researchers have synthesized ATP analogs doubly labeled with Sulfo-Cy3 and Sulfo-Cy5 to create ratiometric FRET sensors for monitoring ATP cleavage by enzymes. d-nb.info These probes exhibit a significant change in their fluorescence ratio upon enzymatic cleavage, providing a sensitive method for studying enzyme kinetics. d-nb.info The use of Sulfo-Cy5 in FRET applications extends to various fields, including the study of protein-protein interactions, protein-nucleic acid interactions, and conformational changes in biomolecules. researchgate.netrndsystems.com

| FRET Pair | Application | Key Finding |

| Sulfo-Cy3 (Donor) & Sulfo-Cy5 (Acceptor) | ATP Cleavage Assay | Ratiometric FRET sensor showed a large change in fluorescence upon enzymatic cleavage of ATP. d-nb.info |

| Cy3 (Donor) & Cy5 (Acceptor) | ATP Hydrolysis Probe | Efficiently used as a ratiometric FRET probe for monitoring ATP hydrolysis. d-nb.info |

Quantitative Bioanalytical Assays and Molecular Probe Development

Sulfo-Cyanine 5 NHS ester is a versatile tool in the development of quantitative bioanalytical assays and molecular probes. Its high water solubility, bright fluorescence in the far-red spectrum, and reactive N-hydroxysuccinimide (NHS) ester group make it well-suited for labeling a variety of biomolecules in aqueous environments. lumiprobe.comaxispharm.comapexbt.com The NHS ester group readily reacts with primary amines on proteins, peptides, and amine-modified oligonucleotides, forming stable covalent bonds. axispharm.comaatbio.com This facilitates the creation of fluorescently labeled probes for various detection and quantification applications. The sulfonated nature of the dye enhances its hydrophilicity, which is particularly advantageous for labeling sensitive proteins that may denature in the presence of organic co-solvents. lumiprobe.comapexbt.com Its far-red emission is beneficial for reducing background autofluorescence from biological samples. axispharm.com

Immunoassay Development (e.g., ELISA, CLIA, FIA)

Immunoassays, such as ELISA, CLIA, and FIA, are fundamental diagnostic tools that rely on the specific binding between antibodies and antigens to detect and quantify biomarkers. harrickplasma.com The sensitivity and accuracy of these assays can be significantly enhanced by using highly fluorescent labels like Sulfo-Cyanine 5.

In the context of Fluorescence Immunoassays (FIA) , this compound is used to label antibodies or antigens. When these labeled molecules bind to their counterparts, the resulting complex can be detected and quantified by measuring the fluorescence intensity. The bright and photostable fluorescence of Sulfo-Cyanine 5 allows for sensitive detection of target molecules. axispharm.com Its far-red emission minimizes interference from the autofluorescence of biological components, leading to improved signal-to-noise ratios. axispharm.com

For instance, in the development of a highly sensitive immunoassay for C-reactive protein, a biomarker for inflammation, antibodies were labeled with a this compound. rsc.org This allowed for the fluorescent detection and quantification of the protein. The high water solubility of the sulfo- version of the dye is particularly beneficial in these aqueous assay systems, preventing aggregation and ensuring the biological activity of the labeled antibodies. lumiprobe.com

While direct examples of this compound in Chemiluminescence Immunoassays (CLIA) and Enzyme-Linked Immunosorbent Assays (ELISA) are less commonly detailed, the principle of using it as a fluorescent reporter remains applicable. In modified ELISA formats, it could serve as a fluorescent substrate or be part of the detection antibody complex to provide a fluorescent readout instead of a colorimetric one.

Real-Time Polymerase Chain Reaction (PCR) and Nucleic Acid Detection

This compound is a valuable reagent for the fluorescent labeling of nucleic acids, which is a cornerstone of techniques like real-time Polymerase Chain Reaction (PCR) and other nucleic acid detection methods. The dye can be conjugated to amine-modified oligonucleotides, which can then serve as probes in these assays. aatbio.commedchemexpress.eu

In real-time PCR , also known as quantitative PCR (qPCR), fluorescently labeled probes are used to monitor the amplification of a target DNA sequence in real-time. Probes labeled with Sulfo-Cyanine 5 can be incorporated into various qPCR probe formats. For example, they can be used in hydrolysis probes (like TaqMan probes), where the probe binds to the target DNA sequence between the PCR primers. aatbio.com During the extension phase of PCR, the exonuclease activity of the DNA polymerase cleaves the probe, separating the fluorophore (Sulfo-Cyanine 5) from a quencher molecule. This separation results in an increase in fluorescence that is proportional to the amount of amplified DNA.

The spectral properties of Sulfo-Cyanine 5, with an excitation maximum around 646-651 nm and an emission maximum around 662-670 nm, are well-suited for the optical systems of many real-time PCR instruments. aatbio.comantibodies.com Its high quantum yield contributes to the sensitivity of the assay, allowing for the detection of low quantities of target nucleic acids.

Beyond qPCR, oligonucleotides labeled with Sulfo-Cyanine 5 can be utilized in other nucleic acid detection techniques such as fluorescence in situ hybridization (FISH) and microarrays, enabling the visualization and quantification of specific DNA or RNA sequences within cells or on a solid support.

Ligand Binding Assays and Enzyme Activity Monitoring

The ability to label proteins and peptides with this compound without significantly altering their biological function is crucial for its application in ligand binding assays and enzyme activity monitoring. axispharm.comaatbio.com These assays are fundamental in drug discovery and basic research for studying molecular interactions.

In ligand binding assays , Sulfo-Cyanine 5-labeled ligands (such as peptides or small molecules) can be used to study their interaction with receptors or other target proteins. apexbt.com The binding can be quantified by measuring the fluorescence of the labeled ligand that is associated with the target. For example, a study utilized Sulfo-Cy5 NHS ester to label a peptide, LLP2A, to evaluate its binding to the VLA-4 integrin, which is overexpressed in multiple myeloma. apexbt.com The fluorescently labeled peptide allowed for both in vitro and in vivo visualization and quantification of the target.

Enzyme activity monitoring can also be facilitated by Sulfo-Cyanine 5-labeled substrates. When an enzyme cleaves or modifies a substrate labeled with the fluorophore, a change in the fluorescence signal (e.g., intensity or polarization) can be detected. This change can be used to determine the rate of the enzymatic reaction.

Furthermore, techniques like Microscale Thermophoresis (MST) utilize fluorescently labeled molecules to quantify binding affinities. In one study, a protein was N-terminally labeled with Sulfo-Cy5-NHS ester to analyze its interaction with another protein. researchgate.netnih.gov The change in the movement of the fluorescently labeled protein through a temperature gradient upon binding to its partner allows for the determination of the binding affinity.

Single-Molecule Spectroscopy and Dynamics Research

This compound is employed in single-molecule spectroscopy studies due to its high photostability and brightness, which are essential for detecting the faint signals from individual molecules. axispharm.com These advanced techniques provide insights into the dynamics and mechanisms of biological processes at the molecular level.

In single-molecule fluorescence resonance energy transfer (smFRET) experiments, Sulfo-Cyanine 5 can be used as an acceptor fluorophore in a FRET pair with a suitable donor dye. By labeling specific sites on a biomolecule (e.g., a protein or nucleic acid) with the donor and acceptor, conformational changes and dynamics can be monitored by observing changes in the FRET efficiency between the two dyes.

Research has utilized Sulfo-Cyanine 5 to study the rotational and translational diffusion of biomolecules in complex environments like the cytoplasm of HeLa cells. lumiprobe.com By tracking the movement of individual molecules labeled with the dye, researchers can gain a deeper understanding of the intracellular environment and its effect on molecular mobility. In another study, single-molecule fluorescence imaging with Cy5-labeled glutathione-S-transferase (GST) revealed dual lifetimes for complexes with product-like ligands, providing detailed kinetic information about the enzyme's function. lumiprobe.com

Integration in Nanotechnology Research

The properties of this compound make it a valuable tool for the fluorescent labeling and tracking of nanoparticles in various nanotechnology applications. Its water solubility is particularly advantageous for functionalizing nanoparticles in aqueous media, which is common in biological research.

Nanoparticle Labeling and Functionalization

This compound can be used to covalently label nanoparticles that have amine groups on their surface. This allows for the creation of fluorescently tagged nanoparticles that can be tracked and visualized in biological systems. medchemexpress.com The bright and far-red fluorescence of the dye enables sensitive detection of the nanoparticles, even in deep tissues, due to reduced light scattering and tissue autofluorescence at these longer wavelengths. nih.gov

For example, research has demonstrated the labeling of virus-based nanoparticles (VNPs) with this compound. nih.gov In one study, the surface of the bacteriophage Qβ was dually functionalized with a targeting antibody (Trastuzumab) and Sulfo-Cyanine 5. nih.gov The NHS ester of the dye reacted with the amine groups on the VNP surface, resulting in fluorescently labeled nanoparticles. These labeled VNPs could then be used for targeted cell imaging and tracking. nih.gov

In another application, Sulfo-Cyanine 5-doped silica (B1680970) nanoparticles have been synthesized for use in highly sensitive immunoassays. rsc.org While the dye was incorporated into the nanoparticle core in this specific example, the NHS ester functionality could be used to attach the dye to the surface of pre-formed nanoparticles. The ability to label nanoparticles with bright and photostable fluorophores like Sulfo-Cyanine 5 is crucial for developing nanocarriers for targeted drug delivery and diagnostic imaging agents. nih.govmedchemexpress.com

Data Tables

Table 1: Spectral Properties of Sulfo-Cyanine 5

| Property | Value | Source(s) |

|---|---|---|

| Excitation Maximum (λex) | ~646 - 651 nm | axispharm.comaatbio.comantibodies.com |

| Emission Maximum (λem) | ~662 - 671 nm | axispharm.comantibodies.comlumiprobe.com |

| Extinction Coefficient (ε) | ~250,000 - 271,000 cm⁻¹M⁻¹ | axispharm.com |

Table 2: Applications of this compound in Research

| Application Area | Specific Technique/Use | Research Finding/Example | Source(s) |

|---|---|---|---|

| Immunoassays | Fluorescence Immunoassay (FIA) | Used to label antibodies for the detection of C-reactive protein, enabling sensitive quantification. | rsc.org |

| Nucleic Acid Detection | Real-Time PCR (qPCR) | Labeled oligonucleotides serve as probes (e.g., TaqMan probes) for real-time monitoring of DNA amplification. | aatbio.com |

| Ligand Binding Assays | Microscale Thermophoresis (MST) | N-terminal labeling of proteins to measure binding affinities with interaction partners. | researchgate.netnih.gov |

| Nanotechnology | Nanoparticle Labeling | Fluorescently labeled virus-based nanoparticles for targeted cell imaging. | nih.gov |

Probes for Advanced Materials Characterization

This compound has emerged as a critical fluorescent probe in the field of materials science for the characterization of a variety of advanced materials. Its utility stems from its bright, stable fluorescence in the far-red spectrum and, most notably, the presence of a reactive N-hydroxysuccinimide (NHS) ester group. This group readily forms stable amide bonds with primary amine functionalities on the surface of materials, allowing for covalent labeling. Furthermore, its sulfonate groups confer high water solubility, making it ideal for labeling and characterization in aqueous environments without the need for organic co-solvents that could alter the native structure of sensitive materials. ibiantech.comlumiprobe.comlumiprobe.com This enables detailed investigation into the structure, function, and dynamics of polymers, nanoparticles, and complex molecular assemblies.

Research Findings:

Recent research highlights the versatility of this compound in characterizing diverse and complex material systems:

Polymer Brush Analysis: In the study of neurofilament (NF) protein brushes, which are critical in determining the spacing between axons in neurons, this compound was used to label NF-heavy (NFH) and NF-medium (NFM) protein tails. biorxiv.org These labeled proteins were then grafted onto silicon wafers to form mixed polymer brushes. The fluorescence from the covalently attached dye allowed for the quantification of binary brush composition. Techniques such as spectroscopic ellipsometry and atomic force microscopy (AFM) were then used to measure the thickness and grafting density of these brushes, providing insights into their structural organization under different ionic conditions. biorxiv.org

Polypeptide-Based Platforms: Researchers have synthesized bimodal theranostic platforms for targeted drug delivery. In one such study, a complex polypeptide vector was first conjugated with the chemotherapy drug docetaxel. nih.gov Subsequently, this compound was attached to a free amine group on the platform. nih.gov The high detection sensitivity and quantum yield of the Sulfo-Cy5 dye were crucial for this application. nih.gov The successful conjugation and the final structure of this advanced material were confirmed using high-resolution mass spectrometry (HRMS), LCMS, and NMR spectroscopy, demonstrating the dye's utility in verifying the synthesis of complex biomaterials. nih.gov

Stimulus-Responsive Polymersomes: The dye has been employed as a model hydrophilic compound encapsulated within polymersomes to study their behavior as drug delivery vehicles. researchgate.net Specifically, it was enclosed in polymersomes made from poly(N-2-hydroxypropylmethacrylamide)-b-poly(N-(2-(methylthio)ethyl)acrylamide) (PHPMAm-b-PMTEAM). Researchers monitored the oxidation-triggered disintegration of these vesicles, using the release of the fluorescent probe to understand the kinetics of this process. This provides a method to characterize the stimulus-responsive nature of these advanced polymeric nanocarriers. researchgate.net

On-Chip Polymer Degradation Assays: To evaluate the degradation rates of novel silk-elastinlike protein (SELP) polymers, this compound was conjugated to these materials. The labeled polymers were then immobilized on amine arrays. By monitoring the fluorescence, researchers could assess the degradation and subsequent release when exposed to various cleavage enzymes, providing a high-throughput method for characterizing polymer stability and drug release profiles.

The following tables provide key data on this compound and its application in characterizing advanced materials.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₃₆H₄₀N₃NaO₁₀S₂ | ibiantech.com |

| Molecular Weight | 777.95 g/mol | ibiantech.com |

| Appearance | Dark blue powder | ibiantech.com |

| Solubility | Very good in water; good in DMF and DMSO | ibiantech.com |

| Excitation Maximum (λex) | 646 nm | ibiantech.comantibodies.com |

| Emission Maximum (λem) | 662 nm | ibiantech.comantibodies.com |

| Molar Extinction Coefficient (ε) | 271,000 M⁻¹cm⁻¹ | ibiantech.comantibodies.com |

| Fluorescence Quantum Yield (Φ) | 0.2 - 0.28 | ibiantech.comantibodies.com |

| Purity | >95% (HPLC-MS) | antibodies.com |

Table 2: Research Applications of this compound in Advanced Materials Characterization

| Material System | Characterization Technique(s) | Finding / Parameter Measured | Reference(s) |

|---|---|---|---|

| Neurofilament Protein Brushes | Spectroscopic Ellipsometry, Atomic Force Microscopy (AFM) | Used to quantify brush composition; enabled measurement of protein layer thickness and grafting density. | biorxiv.org |

| Polypeptide-Docetaxel Conjugate | High-Resolution Mass Spectrometry (HRMS), LCMS, NMR | Confirmed successful attachment of the fluorescent label to the complex bimodal platform. | nih.gov |

| Stimulus-Responsive Polymersomes | Dynamic Light Scattering (DLS), Cryo-TEM, NMR | Acted as a model hydrophilic cargo to study the kinetics of oxidation-triggered vesicle disintegration. | researchgate.net |

| Silk-Elastinlike Protein (SELP) Polymers | On-chip Fluorescence Assay | Enabled evaluation of polymer degradation rates and predicted drug release profiles when exposed to enzymes. | |

Comparative Analysis and Methodological Optimizations

Comparison with Other Fluorescent Dyes in Research (e.g., Cy3, Cy7, Alexa Fluor 647, DyLight 649, iFluor 647)

Sulfo-Cyanine 5 (Sulfo-Cy5) is a far-red fluorescent dye that has gained popularity as a substitute for Cy5®, Alexa Fluor 647, and DyLight 649 in a variety of applications. glpbio.comibiantech.comaxispharm.com Its spectral properties, characterized by an excitation maximum around 646-651 nm and an emission maximum at approximately 662-670 nm, position it well for use with common laser lines, such as the 633 nm or 647 nm lasers. ibiantech.comaatbio.com This makes it compatible with a wide range of instrumentation, including fluorescent microscopes, plate readers, and imagers. glpbio.comibiantech.com

When compared to other dyes, Sulfo-Cy5 offers a balance of properties. For instance, Cy3, a popular yellow-emitting dye, has a significantly different spectral profile, making it suitable for multiplexing experiments alongside far-red dyes like Sulfo-Cy5. aatbio.com Cy7, a near-infrared (NIR) dye, has excitation and emission maxima at higher wavelengths (around 750 nm and 776-779 nm, respectively), which allows for deeper tissue penetration and is often used in in vivo imaging. aatbio.comcreative-diagnostics.com

Alexa Fluor 647 is a well-known competitor to Cy5 and its sulfonated version. While both are spectrally similar, comparative studies have indicated that while Cy5 may exhibit greater brightness, Alexa Fluor 647 can offer superior photostability. axispharm.com DyLight 649 is another spectrally similar dye for which Sulfo-Cy5 NHS ester is a direct replacement. glpbio.comsantiago-lab.comlumiprobe.com iFluor 647 is presented as an alternative that boasts improved water solubility and brightness. aatbio.com

Below is a data table comparing the key photophysical properties of these fluorescent dyes.

| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |

| Sulfo-Cyanine 5 | 646 ibiantech.com | 662 ibiantech.com | 271,000 ibiantech.com | 0.2 ibiantech.com |

| Cy3 (Sulfo-Cy3) | ~515 medchemexpress.com | ~568 medchemexpress.com | Not specified | Not specified |

| Cy7 (Sulfo-Cy7) | 750 antibodies.com | 773 antibodies.com | 240,600 antibodies.com | Improved by 20% vs Cy7® lumiprobe.com |

| Alexa Fluor 647 | Not specified | Not specified | Not specified | Not specified |

| DyLight 649 | Not specified | Not specified | Not specified | Not specified |

| iFluor 647 | Not specified | Not specified | Not specified | Not specified |

Advantages of Sulfonated Analogues for Aqueous Biological Systems

The introduction of sulfonate groups (SO₃⁻) to cyanine (B1664457) dyes, creating sulfonated analogues like Sulfo-Cy5, confers significant advantages for applications in aqueous biological systems. aatbio.combiotium.com The primary benefit is a marked increase in water solubility. glpbio.comibiantech.comaatbio.com This hydrophilicity allows for labeling reactions to be performed in entirely aqueous solutions, eliminating the need for organic co-solvents like DMSO or DMF. glpbio.comibiantech.comlumiprobe.com This is particularly crucial when working with proteins that are prone to denaturation or have low solubility in the presence of organic solvents. glpbio.comibiantech.comlumiprobe.com

Furthermore, the negatively charged sulfonate groups help to reduce the aggregation of dye molecules, both in solution and when conjugated to biomolecules. biotium.com Dye aggregation is a common issue that can lead to self-quenching of fluorescence, resulting in a decrease in signal intensity. biotium.com By minimizing these interactions, sulfonated dyes can lead to brighter, more reliable fluorescent labeling. biotium.com However, it is worth noting that the increased negative charge from sulfonation can sometimes lead to non-specific binding to positively charged molecules within cells and tissues. biotium.com

Strategies for Minimizing Non-Specific Binding and Autofluorescence in Research Samples

Achieving a high signal-to-noise ratio is a fundamental goal in fluorescence imaging. Non-specific binding of fluorescently labeled probes and endogenous autofluorescence are two major sources of background noise that can obscure the true signal. labinsights.nlmicroscopyfocus.com

Minimizing Non-Specific Binding:

Blocking Solutions: The use of a blocking solution prior to antibody incubation is a standard and effective method to reduce non-specific binding. oni.bio Solutions containing bovine serum albumin (BSA) or serum from the same species as the secondary antibody are commonly used to block non-specific protein-protein interactions. oni.biofluorofinder.com

Washing Steps: Thorough washing after incubation steps is critical to remove unbound antibodies and reduce background. atlantisbioscience.com Using buffers such as PBS, often with a small amount of detergent, helps to efficiently remove non-specifically bound molecules. atlantisbioscience.com

Dye Concentration: Titrating the concentration of the fluorescently labeled reagent is essential to find the optimal balance between a strong specific signal and low background. labinsights.nl

Purity of Reagents: Using highly purified binders and tracers is important, as impurities can contribute to background signal. moleculardevices.com For instance, unlabeled tracer can compete for binding sites, and aggregated proteins can cause light scattering. moleculardevices.com

Reducing Autofluorescence:

Fluorophore Selection: A primary strategy to combat autofluorescence is to choose fluorophores that emit in the red to far-red region of the spectrum (620–750 nm), as endogenous autofluorescence is often more prominent in the blue to green spectrum (350–550 nm). fluorofinder.com Modern dyes like the Alexa Fluor and DyLight series are often recommended for their brightness and narrow emission bands, which can help distinguish their signal from background. microscopyfocus.com

Fixation Method: The choice of fixative can significantly impact autofluorescence. Aldehyde fixatives like paraformaldehyde and glutaraldehyde (B144438) can react with amines to create fluorescent products. fluorofinder.comharvard.edu Using lower concentrations of these fixatives, reducing fixation time, or switching to organic solvents like ice-cold methanol (B129727) or ethanol (B145695) can help mitigate this issue. fluorofinder.comsouthernbiotech.com Treating aldehyde-fixed samples with a reducing agent like sodium borohydride (B1222165) can also quench aldehyde-induced fluorescence. fluorofinder.combitesizebio.com

Sample Preparation: For tissue samples, perfusion with a buffer like PBS before fixation can remove red blood cells, which are a source of autofluorescence. southernbiotech.com In cell culture, using a medium free of phenol (B47542) red and fetal bovine serum (FBS) during imaging can reduce background fluorescence. fluorofinder.com

Quenching Agents: Several chemical treatments can be used to quench autofluorescence. For example, Sudan Black B is a non-fluorescent stain that can reduce autofluorescence from lipids and lipofuscin. bitesizebio.com

By carefully selecting the appropriate fluorescent dye and implementing strategies to minimize both non-specific binding and autofluorescence, researchers can significantly enhance the quality and reliability of their fluorescence-based experimental results.

Emerging Trends and Future Research Directions

Development of Novel Sulfo-Cyanine 5 NHS Ester Derivatives for Enhanced Research Capabilities

The functionalization of the core Sulfo-Cyanine 5 structure has led to the development of novel derivatives with improved photophysical properties and expanded research applications. A key driver for this development is the need to overcome the limitations of the parent dye, such as susceptibility to photobleaching and aggregation in aqueous environments.

One significant advancement is the introduction of additional sulfonate groups to the cyanine (B1664457) core. Increased sulfonation enhances the hydrophilicity of the dye, which in turn reduces the tendency for aggregation and self-quenching of fluorescence when conjugated to biomolecules. researchgate.net This leads to brighter and more stable fluorescent signals, which is particularly advantageous for labeling proteins that are prone to denaturation or have low solubility. lumiprobe.comantibodies.comantibodies.com

Furthermore, research has focused on creating asymmetric pentamethine cyanine dyes. These novel derivatives have demonstrated greater photostability in aqueous solutions compared to their symmetric counterparts. researchgate.net Another notable derivative is Cy5B-trisulfo, NHS ester , a far-red fluorescent dye designed for single-molecule fluorescence resonance energy transfer (smFRET) experiments. This derivative is engineered to reduce blinking and bleaching artifacts, ensuring more accurate and reliable measurements of FRET efficiencies. tocris.comrndsystems.com

Bifunctional derivatives of Sulfo-Cyanine 5 have also been developed to facilitate more complex experimental designs. For instance, a derivative containing both a terminal alkyne and an NHS ester allows for dual labeling strategies through click chemistry and amine conjugation. lumiprobe.com This opens up possibilities for multimodal imaging and the construction of intricate molecular probes.

Table 1: Comparison of this compound and its Derivatives

| Feature | This compound | Cy5B-trisulfo, NHS | Asymmetric Sulfo-Cy5 Derivatives | Bifunctional Sulfo-Cy5 (Alkyne-NHS) |

| Primary Enhancement | Water solubility | Reduced blinking & bleaching | Increased photostability | Dual reactivity |

| Key Application | General protein/peptide labeling | smFRET, dSTORM | High-stability imaging | Multimodal labeling, Click chemistry |

| Reported Advantage | Prevents protein denaturation | Maintains correct FRET efficiencies | Greater stability in water | Enables orthogonal conjugation |

Integration with Emerging Research Modalities

The unique spectral properties of this compound and its derivatives have made them well-suited for integration with a variety of advanced and emerging research modalities that demand high-performance fluorophores.

In the field of super-resolution microscopy , Sulfo-Cyanine 5 is a dye of choice for techniques like Stochastic Optical Reconstruction Microscopy (STORM) . lumiprobe.com Its ability to "blink" under intense laser irradiation in the presence of thiols is a critical characteristic for this imaging method. lumiprobe.com The derivative Cy5B-trisulfo, NHS ester, has shown particular utility in dSTORM, providing enhanced spatial resolution. tocris.comrndsystems.com It is also employed in other super-resolution techniques such as Fluorescence Lifetime Imaging Microscopy (FLIM) and Total Internal Reflection Fluorescence (TIRF) microscopy . tocris.comrndsystems.com

The high detection sensitivity of Sulfo-Cyanine 5 makes it valuable for applications in in vivo imaging . nih.gov Its emission in the near-infrared (NIR) region allows for deeper tissue penetration with reduced background fluorescence. nih.gov This has been demonstrated in studies involving the targeted delivery of therapeutic agents to specific cell types, where Sulfo-Cy5 is used as a fluorescent tag to track the biodistribution of the conjugate. nih.gov

Furthermore, this compound is utilized in high-sensitivity detection assays. For example, it has been used to label antibodies in a dissolution-based fluorescence amplification method for the detection of C-reactive protein, showcasing its utility in developing novel diagnostic platforms. rsc.org

Addressing Challenges in Photostability and Detection Sensitivity for Advanced Applications

While this compound is a robust fluorophore, its performance in demanding applications can be limited by its photostability and the ultimate limits of its detection sensitivity. Ongoing research is actively addressing these challenges to further expand its utility.

The issue of photostability is being tackled through the chemical modification of the cyanine structure. As mentioned, the development of asymmetric cyanine dyes has yielded derivatives with inherently greater photostability. researchgate.net Another approach involves the use of specialized imaging buffers and antioxidant cocktails that can reduce the rate of photobleaching during long-term imaging experiments. The introduction of multiple sulfonate groups also contributes to photostability by preventing dye aggregation, which can lead to quenching and photobleaching. researchgate.net

To enhance detection sensitivity , researchers are exploring novel labeling strategies and signal amplification techniques. One method involves optimizing the dye-to-protein ratio during conjugation to achieve the brightest possible signal without causing fluorescence quenching or compromising the biological activity of the labeled molecule. aatbio.com Another strategy is the use of nanoparticle-based probes, where a large number of Sulfo-Cyanine 5 molecules are encapsulated within a single nanoparticle, leading to a significant amplification of the fluorescent signal. rsc.org Furthermore, the inherent brightness and high extinction coefficient of Sulfo-Cyanine 5 itself contribute to its high sensitivity, with reports indicating it can be more sensitive than other dyes like Indocyanine Green (ICG) for in vivo imaging. nih.gov

The development of more sensitive detectors and advanced image analysis algorithms also plays a crucial role in pushing the boundaries of what can be detected with Sulfo-Cyanine 5-labeled molecules.

Q & A

Q. What are the optimal storage conditions and stability parameters for Sulfo-Cyanine 5 NHS Ester?

this compound must be stored in anhydrous DMSO at -20°C (long-term) or 0–4°C (short-term) to prevent hydrolysis of the NHS ester group. Exposure to moisture, light, or repeated freeze-thaw cycles reduces reactivity. The dye remains stable for >3 years under recommended conditions, but reconstituted stock solutions should be used within 2 weeks .

Q. How should reaction buffers be selected to ensure efficient labeling of proteins with this compound?

Use amine-free buffers (e.g., PBS pH 7.2–7.4, carbonate/bicarbonate pH 8.5–9.0) to avoid competition with target amines. Tris or glycine buffers must be avoided due to their primary amine content. Protein solutions containing ammonium salts (e.g., ammonium sulfate) require dialysis prior to labeling .

Q. What is the recommended molar ratio of dye-to-protein for labeling antibodies?

A 10:1 to 20:1 molar ratio (dye:protein) is typical for antibodies. For example, labeling 1 mg of IgG (~6.7 nmol) requires 67–134 nmol of this compound. Over-labeling (>20:1) risks protein aggregation or loss of binding affinity, while under-labeling reduces fluorescence signal .

Q. How does Sulfo-Cyanine 5’s water solubility compare to non-sulfonated Cy5 NHS esters?

The sulfonate groups confer high aqueous solubility, eliminating the need for organic co-solvents during labeling. This reduces denaturation risks for sensitive proteins and minimizes hydrophobic aggregation, a common issue with non-sulfonated Cy5 dyes .

Q. What are the spectral properties of Sulfo-Cyanine 5, and how do they influence imaging setup?

Advanced Research Questions

Q. How can researchers resolve contradictions in reported quantum yields of Sulfo-Cyanine 5?

Discrepancies in quantum yields (e.g., 0.27 vs. 0.42) arise from solvent polarity, pH, and instrument calibration. For consistency:

Q. What experimental strategies optimize labeling efficiency for low-concentration proteins (<2 mg/mL)?

- Pre-concentrate proteins using centrifugal filters (e.g., 10 kDa MWCO).

- Increase the dye-to-protein ratio to 30:1 while monitoring aggregation via dynamic light scattering.

- Use freshly prepared dye stock (≤2 weeks old) to avoid NHS ester hydrolysis .

Q. How can spectral crosstalk be minimized in multiplexed imaging with Sulfo-Cyanine 5?

Q. What are the root causes of low labeling efficiency, and how can they be troubleshooted?

- Primary Cause : Residual amines (e.g., Tris, azide) in the protein solution.

- Solution : Dialyze against PBS (pH 7.4) using desalting columns.

- Secondary Cause : Suboptimal pH (<8.0).

- Solution : Adjust to pH 8.5–9.0 with 1 M sodium bicarbonate.

- Tertiary Cause : Protein impurities (e.g., BSA).

Q. How does Sulfo-Cyanine 5’s performance compare to alternative dyes (e.g., Alexa Fluor 647) in super-resolution microscopy?

Methodological Notes

-

Protein-Dye Conjugation Protocol :

- Prepare 10 mM dye stock in anhydrous DMSO.

- Adjust protein solution to pH 8.5–9.0 with 1 M sodium bicarbonate.

- Incubate dye:protein mixture (10:1 molar ratio) at 25°C for 1 hr with gentle agitation.

- Purify conjugates via Sephadex G-25 to remove unreacted dye .

-

Critical Data Analysis :

Calculate the degree of substitution (DOS) using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products